N-(4-methoxyphenyl)-2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,3,4-oxadiazole core linked to a 5-oxopyrrolidin-3-yl moiety and substituted aromatic groups. The 4-methoxyphenyl group at the acetamide nitrogen and the 4-methylphenyl substituent on the pyrrolidinone ring contribute to its unique electronic and steric properties.
Hydrazide formation via hydrazine hydrate reflux with esters.
Oxadiazole cyclization using CS₂/KOH under reflux.
Sulfanyl acetamide coupling through nucleophilic substitution or thiol-disulfide exchange .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-14-3-7-17(8-4-14)26-12-15(11-20(26)28)21-24-25-22(30-21)31-13-19(27)23-16-5-9-18(29-2)10-6-16/h3-10,15H,11-13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCZKPIPABRUFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(O3)SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation.
Introduction of the Pyrrolidinone Moiety: The pyrrolidinone group is introduced via a reaction between an appropriate amine and a ketone, forming the pyrrolidinone ring.
Attachment of the Methoxyphenyl and Methylphenyl Groups: These groups are introduced through nucleophilic substitution reactions, where the methoxyphenyl and methylphenyl groups are attached to the oxadiazole ring.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound under controlled conditions, such as specific temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, solvents, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methylphenyl groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to a more reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development:
Medicine
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(4-methoxyphenyl)-2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide exerts its effects involves interaction with specific molecular targets. The oxadiazole ring and the attached functional groups allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of sulfanyl-acetamide derivatives with 1,3,4-oxadiazole or triazole heterocycles. Key structural analogues and their comparative features are summarized below:
Physicochemical and Pharmacokinetic Properties
Halogenated derivatives (e.g., ) exhibit higher logP values due to chloro substituents, favoring blood-brain barrier penetration .
Hydrogen-Bonding Capacity :
- The 5-oxopyrrolidin-3-yl group provides additional hydrogen-bond acceptors (C=O), which may improve target binding compared to triazole-based compounds () .
Synthetic Complexity: Pyrrolidinone integration (target compound) requires additional steps for ring formation and functionalization compared to simpler pyridine or triazole derivatives .
Pharmacological Data Gaps
While and discuss pharmacological evaluation of nitro-substituted oxadiazole-acetamides, direct data for the target compound are absent. For example:
- Nitro Derivatives : Compounds like 5-(4-nitrophenyl)-1,3,4-oxadiazole-2yl-2”-sulphanyl acetamide () show moderate antibacterial activity (MIC = 8–32 µg/mL), but the nitro group’s toxicity limits therapeutic utility .
- Equation-Based Predictions: ’s log k coefficient models suggest that the target compound’s pyrrolidinone group may reduce metabolic clearance compared to triazole analogues .
Biological Activity
N-(4-methoxyphenyl)-2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and pharmacological evaluations based on diverse research findings.
Chemical Structure
The compound features several notable structural components:
- Methoxyphenyl group : Contributes to lipophilicity and potential receptor interactions.
- Oxadiazole moiety : Known for its biological activity, particularly in antimicrobial and anticancer applications.
- Pyrrolidine ring : Often associated with neuroactive properties.
Antimicrobial Activity
Research has shown that derivatives of oxadiazole compounds often exhibit antibacterial properties. For instance, studies have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the oxadiazole ring is crucial for this activity, as it enhances interaction with bacterial enzymes.
Antioxidant Properties
Compounds similar to this compound have been evaluated for their antioxidant capabilities. These properties are essential in mitigating oxidative stress-related diseases. The methoxy group is believed to play a role in scavenging free radicals due to its electron-donating ability.
Inhibition of Enzymatic Activity
Inhibitory effects on enzymes such as acetylcholinesterase (AChE) have been noted. AChE inhibitors are critical in treating conditions like Alzheimer's disease. The structure of the compound suggests potential binding interactions with the active site of AChE, which warrants further investigation .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The methoxy and methyl groups may facilitate binding to various receptors, enhancing pharmacological effects.
- Enzyme Inhibition : The oxadiazole moiety likely interacts with key enzymes involved in metabolic pathways.
- Antioxidant Mechanism : The compound's structure allows it to donate electrons, neutralizing free radicals.
Research Findings and Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
